N-[4-(3,4-dihydroquinolin-1(2H)-ylsulfonyl)phenyl]-2-(thiophen-2-yl)acetamide
Description
Properties
Molecular Formula |
C21H20N2O3S2 |
|---|---|
Molecular Weight |
412.5 g/mol |
IUPAC Name |
N-[4-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)phenyl]-2-thiophen-2-ylacetamide |
InChI |
InChI=1S/C21H20N2O3S2/c24-21(15-18-7-4-14-27-18)22-17-9-11-19(12-10-17)28(25,26)23-13-3-6-16-5-1-2-8-20(16)23/h1-2,4-5,7-12,14H,3,6,13,15H2,(H,22,24) |
InChI Key |
GVQYUYZJFVGYAS-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)S(=O)(=O)C3=CC=C(C=C3)NC(=O)CC4=CC=CS4 |
Origin of Product |
United States |
Preparation Methods
The synthesis of N-{4-[3,4-DIHYDRO-1(2H)-QUINOLINYLSULFONYL]PHENYL}-2-(2-THIENYL)ACETAMIDE typically involves multiple steps. One common method includes the reaction of anthranilic acid derivatives with appropriate reagents under controlled conditions . Industrial production methods may involve the use of advanced catalytic processes and optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: It can undergo nucleophilic substitution reactions, especially at the sulfonyl group.
Common reagents used in these reactions include triethylamine, acenaphthoquinone, and other specialized chemicals . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N-{4-[3,4-DIHYDRO-1(2H)-QUINOLINYLSULFONYL]PHENYL}-2-(2-THIENYL)ACETAMIDE has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
Similar compounds include other quinoline and thiazole derivatives, which also exhibit diverse biological activities . What sets N-{4-[3,4-DIHYDRO-1(2H)-QUINOLINYLSULFONYL]PHENYL}-2-(2-THIENYL)ACETAMIDE apart is its unique combination of functional groups, which may confer specific properties and activities not found in other compounds .
Comparison with Similar Compounds
- 4-Hydroxy-2-quinolones
- 2,4-Disubstituted thiazoles
- Indole derivatives
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
